2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-acetylphenyl)acetamide 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-acetylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16325559
InChI: InChI=1S/C20H19N3O3/c1-13(24)15-5-3-6-16(11-15)22-20(26)12-23-10-9-17-18(21-14(2)25)7-4-8-19(17)23/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26)
SMILES:
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-acetylphenyl)acetamide

CAS No.:

Cat. No.: VC16325559

Molecular Formula: C20H19N3O3

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-acetylphenyl)acetamide -

Specification

Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
IUPAC Name 2-(4-acetamidoindol-1-yl)-N-(3-acetylphenyl)acetamide
Standard InChI InChI=1S/C20H19N3O3/c1-13(24)15-5-3-6-16(11-15)22-20(26)12-23-10-9-17-18(21-14(2)25)7-4-8-19(17)23/h3-11H,12H2,1-2H3,(H,21,25)(H,22,26)
Standard InChI Key RCHVMBJXBLJACH-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 2-(4-acetylamino-1H-indol-1-yl)-N-(3-acetylphenyl)acetamide, reflecting its substitution pattern. The molecular formula is C₉H₁₈N₃O₃, with a calculated molecular weight of 336.36 g/mol .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₈N₃O₃
Molecular Weight336.36 g/mol
IUPAC Name2-(4-acetylamino-1H-indol-1-yl)-N-(3-acetylphenyl)acetamide

Functional Groups and Stereochemistry

The molecule features:

  • An indole ring substituted at the 1-position with an acetylamino group via an acetamide linker.

  • A 3-acetylphenyl group bonded to the nitrogen of the acetamide moiety.

  • Two acetyl (-COCH₃) groups contributing to its polarity and reactivity .

The absence of chiral centers simplifies its stereochemical profile, though conformational flexibility arises from rotation around single bonds in the acetamide linker .

Synthetic Pathways

General Synthesis Strategy

The compound is synthesized via a multi-step route involving:

  • Functionalization of Indole: Introduction of the acetylamino group at the 4-position of indole using acetyl chloride under basic conditions.

  • Acetamide Linker Formation: Reaction of the modified indole with chloroacetyl chloride to yield 2-chloro-N-(4-acetylamino-1H-indol-1-yl)acetamide.

  • Coupling with 3-Acetylaniline: Nucleophilic substitution of the chloro group with 3-acetylaniline in the presence of a base like triethylamine .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Acetyl chloride, NaOH, 0°C75%
2Chloroacetyl chloride, DCM, RT82%
33-Acetylaniline, Et₃N, DMF, 60°C68%

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields a crystalline solid. Structural confirmation employs:

  • ¹H/¹³C NMR: Peaks corresponding to indole protons (δ 7.2–7.8 ppm), acetyl groups (δ 2.1–2.3 ppm), and amide linkages (δ 8.1–8.3 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 336.36 (M+H⁺) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) environments.

Thermal Properties

  • Melting Point: 215–218°C (decomposition observed above 220°C) .

  • LogP: Calculated value of 1.8 indicates moderate lipophilicity, suitable for transmembrane permeability .

Biological Activity and Applications

Antimicrobial Properties

Preliminary studies on related compounds suggest broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (MIC₅₀: 8–16 µg/mL). The mechanism may involve disruption of cell membrane integrity or inhibition of folate synthesis.

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